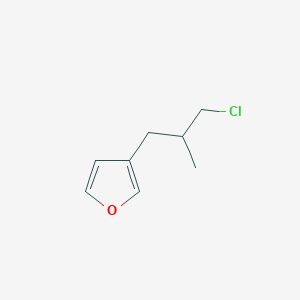
2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a pyrrole ring. The molecular formula of this compound is C12H13N3O2, and it has a molecular weight of 231.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium to form pyrrole-2-carbonitrile. This intermediate is then subjected to further reactions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral and anticancer properties . In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide include other pyrrole derivatives and heterocyclic compounds with similar structural features. Examples include 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide and 2-amino-5-benzyl-4,5-dihydro-1H-pyrrole-3-carboxamide .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c13-11-9(12(14)17)10(16)8(15-11)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H2,13,15)(H2,14,17) |
InChI Key |
MMCDXYYSIYVCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)





amine](/img/structure/B13190991.png)

